cis-Bis(acetonitrile)dichloroplatinum(II)

Catalog No.
S1511807
CAS No.
13869-38-0
M.F
C4H6Cl2N2Pt
M. Wt
348.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bis(acetonitrile)dichloroplatinum(II)

CAS Number

13869-38-0

Product Name

cis-Bis(acetonitrile)dichloroplatinum(II)

IUPAC Name

acetonitrile;dichloroplatinum

Molecular Formula

C4H6Cl2N2Pt

Molecular Weight

348.1 g/mol

InChI

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

NSWGBUVHSQEDRN-UHFFFAOYSA-L

SMILES

CC#N.CC#N.Cl[Pt]Cl

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pt+2]

The exact mass of the compound cis-Bis(acetonitrile)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163004. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Bis(acetonitrile)dichloroplatinum(II) (CAS: 13869-38-0) is a highly versatile, square-planar platinum(II) coordination complex widely utilized as a foundational building block in organometallic synthesis and homogeneous catalysis [1]. Unlike simpler platinum salts, this complex features two labile acetonitrile ligands that are readily displaced by a wide variety of stronger incoming ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs). Its defining procurement advantage lies in its excellent solubility in polar organic solvents—including dichloromethane and chloroform—combined with its ability to undergo ligand exchange under exceptionally mild conditions. This makes it a critical starting material for researchers and industrial chemists synthesizing advanced platinum catalysts, luminescent materials, and active pharmaceutical ingredients (APIs) where preserving the integrity of sensitive ligands and ensuring high final purity are paramount [2].

Generic substitution with more common or cheaper platinum precursors often leads to severe process bottlenecks and purification challenges. Platinum(II) chloride (PtCl2) is a highly insoluble polymeric solid that requires harsh, prolonged reflux conditions to break its structure, which frequently degrades thermally sensitive incoming ligands [1]. Conversely, potassium tetrachloroplatinate (K2PtCl4) is water-soluble but highly insoluble in aprotic organic solvents, forcing the use of biphasic mixtures or phase-transfer catalysts that complicate the synthesis of lipophilic complexes [2]. Even substituting with the closely related cis-bis(benzonitrile)dichloroplatinum(II) introduces significant downstream difficulties; the displaced benzonitrile ligand has a high boiling point, making it difficult to remove without high-vacuum distillation or chromatography, whereas the acetonitrile analog allows for simple evaporative purification [3].

Organic Solvent Solubility and Phase Compatibility

The choice of platinum precursor heavily influences solvent compatibility during synthesis. cis-Bis(acetonitrile)dichloroplatinum(II) exhibits high solubility in common aprotic organic solvents such as dichloromethane, chloroform, and pure acetonitrile [1]. This allows for fully homogeneous reactions with lipophilic ligands. In contrast, the common alternative potassium tetrachloroplatinate (K2PtCl4) is highly soluble in water but virtually insoluble in aprotic organics, necessitating the use of biphasic solvent systems or phase-transfer catalysts [1]. Furthermore, base PtCl2 is an insoluble polymer in nearly all standard solvents at room temperature, severely restricting its utility in mild organic syntheses.

Evidence DimensionSolubility in aprotic organic solvents (e.g., CH2Cl2)
Target Compound DataHighly soluble; enables 100% homogeneous organic-phase reactions
Comparator Or BaselineK2PtCl4 (insoluble in aprotic organics) and PtCl2 (insoluble polymer)
Quantified DifferenceEliminates the requirement for aqueous/biphasic media or phase-transfer catalysts
ConditionsStandard laboratory ligand exchange protocols at 20–25 °C

It eliminates the need for phase-transfer catalysts and allows direct, efficient reaction with highly lipophilic ligands in standard organic solvents.

Ligand Substitution Temperature Requirements

When synthesizing advanced coordination complexes, the lability of the precursor's ligands dictates the required energy input. Research demonstrates that cis-bis(acetonitrile)dichloroplatinum(II) undergoes complete ligand substitution with N-heterocyclic carbenes (NHCs) and phosphines at standard room temperature (20–25 °C) in dichloromethane [2]. In contrast, utilizing standard platinum(II) chloride (PtCl2) requires harsh reflux conditions—often exceeding 90 °C for extended periods—to break its insoluble polymeric lattice before coordination can occur [1]. This significant reduction in processing temperature prevents the thermal degradation of sensitive incoming ligands.

Evidence DimensionMinimum temperature for effective ligand substitution
Target Compound Data20–25 °C (Room temperature)
Comparator Or BaselinePtCl2 (>90 °C reflux required)
Quantified Difference~70 °C reduction in required processing temperature
ConditionsSynthesis of Pt(II) coordination complexes with bulky/sensitive ligands

It preserves the structural integrity of thermally labile incoming ligands and reduces energy and equipment requirements during synthesis.

Byproduct Volatility for Downstream Purification

Downstream purification is a critical bottleneck in organometallic synthesis. When utilizing cis-bis(acetonitrile)dichloroplatinum(II), the displaced ligand is acetonitrile, which possesses a low boiling point of 82 °C [1]. This allows the byproduct to be rapidly removed via standard rotary evaporation under mild vacuum. Conversely, substituting with the closely related cis-bis(benzonitrile)dichloroplatinum(II) generates benzonitrile as a byproduct, which has a significantly higher boiling point of 191 °C [1]. Removing benzonitrile typically requires high-vacuum distillation or column chromatography, which increases processing time, solvent waste, and risks product loss.

Evidence DimensionBoiling point of the displaced nitrile ligand byproduct
Target Compound Data82 °C (Acetonitrile)
Comparator Or Baseline191 °C (Benzonitrile from cis-PtCl2(PhCN)2)
Quantified Difference109 °C lower boiling point for the target compound's byproduct
ConditionsPost-reaction solvent and byproduct removal in vacuo

It enables rapid, non-destructive purification via simple vacuum evaporation, avoiding complex and time-consuming chromatographic steps.

Synthesis of N-Heterocyclic Carbene (NHC) Platinum Complexes

Because cis-bis(acetonitrile)dichloroplatinum(II) allows for ligand substitution at room temperature, it is the preferred precursor for coordinating thermally sensitive NHC ligands. This avoids the high-temperature reflux conditions required by PtCl2, which often lead to ligand decomposition or unwanted side reactions [1].

Preparation of Homogeneous Hydrosilylation Catalysts

The compound's excellent solubility in aprotic solvents like dichloromethane makes it highly suitable for reacting seamlessly with bulky, lipophilic phosphine ligands. This homogeneous process bypasses the need for phase-transfer catalysts required when using water-soluble alternatives like K2PtCl4 [2].

Development of High-Purity Platinum-Based APIs

In pharmaceutical research where residual solvent limits are strictly regulated, the use of this precursor is advantageous because its leaving group (acetonitrile) is highly volatile. This ensures that the final active pharmaceutical ingredient (API) can be purified via simple evaporation, avoiding the persistent contamination risks associated with high-boiling byproducts like benzonitrile [2].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (11.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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